

# A Comparative Analysis of Mesdopetam and Amantadine for Levodopa-Induced Dyskinesia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Mesdopetam hemitartrate*

Cat. No.: *B13421709*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Levodopa-induced dyskinesia (LID) remains a significant challenge in the long-term management of Parkinson's disease, creating a critical need for effective therapeutic interventions. This guide provides a detailed, data-driven comparison of two prominent pharmacological agents: mesdopetam, an investigational dopamine D3 receptor antagonist, and amantadine, an established NMDA receptor antagonist. This analysis is intended to inform research, clinical development, and strategic decision-making in the pursuit of improved treatments for LID.

## Mechanism of Action: Distinct Neuromodulatory Approaches

The therapeutic strategies of mesdopetam and amantadine for LID are rooted in different neurochemical pathways, offering distinct approaches to mitigating abnormal involuntary movements.

Mesdopetam, a novel small molecule, functions as a dopamine D3 receptor antagonist.<sup>[1][2]</sup> The dopamine D3 receptor is implicated in the pathophysiology of LID.<sup>[3]</sup> By selectively blocking this receptor, mesdopetam aims to normalize dopamine signaling in brain regions associated with motor control without compromising the antiparkinsonian effects of levodopa.<sup>[2]</sup> <sup>[4]</sup> Preclinical studies have demonstrated its antidyskinetic properties.<sup>[5]</sup>

Amantadine, conversely, is understood to primarily act as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist.<sup>[6][7]</sup> Overstimulation of glutamatergic pathways is a key factor in the development of LID.<sup>[6]</sup> By blocking NMDA receptors, amantadine reduces excessive glutamatergic transmission, thereby alleviating dyskinesia.<sup>[6][8]</sup> It also appears to influence dopamine release and reuptake, contributing to its therapeutic profile.<sup>[6][9]</sup>



[Click to download full resolution via product page](#)

Figure 1: Simplified signaling pathways for Mesdopetam and Amantadine.

## Clinical Efficacy: A Review of Key Trial Data

Direct head-to-head clinical trials comparing mesdopetam and amantadine are not yet available. Therefore, this comparison relies on data from their respective placebo-controlled studies.

### Mesdopetam Clinical Data

Mesdopetam has undergone Phase II clinical development, with plans to advance to Phase III. [10] The primary endpoint in the Phase IIb study, an increase in "good ON-time" (time with good motor control without troublesome dyskinesia), was not met.[11] However, statistically significant and clinically meaningful improvements were observed in secondary endpoints, particularly the Unified Dyskinesia Rating Scale (UDysRS).[1][11] A meta-analysis of Phase IIa and IIb trials showed significant improvements in LID as assessed by UDysRS and an increase in "Good ON" time.[5]

Table 1: Summary of Mesdopetam Phase IIb Clinical Trial Data

| Endpoint                  | Mesdopetam (7.5 mg b.i.d.)            | Placebo | Statistical Significance        |
|---------------------------|---------------------------------------|---------|---------------------------------|
| Change in "Good ON-time"  | Not Statistically Significant         | -       | -                               |
| Change in modified UDysRS | Statistically Significant Improvement | -       | p-value not specified in source |

Note: Data extracted from a Phase 2b study.[11] Further details on the magnitude of change were not available in the provided search results.

## Amantadine Clinical Data

Amantadine, particularly its extended-release (ER) formulation (Gocovri™), is approved for the treatment of LID.[6] Multiple Phase III trials have demonstrated its efficacy. The EASE LID study, a randomized, double-blind, placebo-controlled trial, showed a significant reduction in the UDysRS total score at week 12.[12] Long-term, open-label extension studies have suggested that the beneficial effects of amantadine on motor complications can be sustained for at least two years.[13]

Table 2: Summary of Amantadine ER (ADS-5102) EASE LID Phase III Clinical Trial Data

| Endpoint                                              | Amantadine ER (274 mg) | Placebo | Treatment Difference | p-value |
|-------------------------------------------------------|------------------------|---------|----------------------|---------|
| Change in UDysRS Total Score from Baseline to Week 12 | -15.9                  | -8.0    | -7.9                 | < 0.001 |
| Change in OFF time (hours) from Baseline to Week 12   | -0.6                   | +0.3    | -0.9                 | 0.02    |

Source: EASE LID Study.[12]

## Safety and Tolerability Profile

The safety profiles of mesdopetam and amantadine reflect their distinct mechanisms of action.

Mesdopetam has generally been well-tolerated in clinical trials, with an adverse event profile similar to placebo.[1][11]

Amantadine ER is associated with a known set of adverse events. The most common side effects include hallucinations, peripheral edema, dizziness, dry mouth, nausea, and constipation.[6][14] In the EASE LID study, visual hallucinations, peripheral edema, and dizziness were more frequently reported in the amantadine group compared to placebo.[12] Treatment discontinuation due to adverse events was also higher with amantadine ER.[12]

Table 3: Common Adverse Events in Amantadine ER (ADS-5102) EASE LID Study

| Adverse Event                        | Amantadine ER (n=63) | Placebo (n=58) |
|--------------------------------------|----------------------|----------------|
| Visual Hallucinations                | 23.8%                | 1.7%           |
| Peripheral Edema                     | 23.8%                | 0%             |
| Dizziness                            | 22.2%                | 0%             |
| Treatment Discontinuation due to AEs | 20.6%                | 6.9%           |

Source: EASE LID Study.[\[12\]](#)

## Experimental Protocols: A Methodological Overview

Understanding the design of the key clinical trials is crucial for interpreting their findings.

### Mesdopetam Phase IIb Study (NCT04435431)

- Design: A randomized, double-blind, placebo-controlled, parallel-group, dose-finding study.[\[3\]](#) [\[11\]](#)
- Participants: Patients with Parkinson's disease experiencing at least 2 hours of troublesome dyskinesia daily.[\[11\]](#)
- Intervention: Patients were randomized to receive one of three doses of mesdopetam (2.5 mg, 5 mg, or 7.5 mg) or placebo, administered orally twice daily for 12 weeks.[\[3\]](#)[\[11\]](#)
- Primary Efficacy Endpoint: Change from baseline to week 12 in "ON" time without troublesome dyskinesia ("Good ON-time"), as recorded in patient home diaries.[\[11\]](#)
- Secondary Efficacy Endpoints: Included assessments of ON-phase dyskinesia using the modified Unified Dyskinesia Rating Scale (UDysRS) (sum of parts 1, 3, and 4) and the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) part 4.2.[\[11\]](#)

[Click to download full resolution via product page](#)

Figure 2: Mesdopetam Phase IIb Experimental Workflow.

## Amantadine ER EASE LID Study (NCT02136914)

- Design: A randomized, double-blind, placebo-controlled, parallel-group clinical trial.[12][14]
- Participants: Patients with Parkinson's disease treated with levodopa who experienced at least 1 hour of troublesome dyskinesia per day with at least mild functional impact.[12]
- Intervention: Patients were randomized to receive either 274 mg of amantadine extended-release capsules (ADS-5102) or placebo, administered orally once daily at bedtime for up to 25 weeks.[12][15]
- Primary Efficacy Endpoint: The change from baseline to week 12 in the Unified Dyskinesia Rating Scale (UDysRS) total score.[12]
- Key Secondary Endpoint: Change in OFF time.[12]



[Click to download full resolution via product page](#)

Figure 3: Amantadine ER EASE LID Study Workflow.

## Conclusion and Future Directions

Mesdopetam and amantadine represent two distinct and valuable approaches to the management of levodopa-induced dyskinesia. Amantadine is an established and effective treatment, with robust Phase III data supporting its use, though its side effect profile requires careful patient monitoring. Mesdopetam, while not meeting its primary endpoint in Phase IIb, has shown promising signals on key secondary measures of dyskinesia with a favorable safety profile.

For drug development professionals, the journey of mesdopetam highlights the complexities of selecting primary endpoints in LID trials and the importance of comprehensive secondary analyses. The planned Phase III trial for mesdopetam will be critical in further elucidating its therapeutic potential.[\[10\]](#)

Future research, including potential head-to-head comparative studies, will be invaluable in defining the relative positioning of these agents in the treatment paradigm for LID. Furthermore, exploring patient populations that may respond preferentially to either a dopamine D3 receptor antagonist or an NMDA receptor antagonist could lead to more personalized and effective management of this challenging motor complication in Parkinson's disease.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Mesdopetam (IRL790) - IRLAB [irlab.se]
- 2. IRLAB's drug candidate mesdopetam's mechanism of action receives confirmation by independent scientists - IRLAB [irlab.se]
- 3. Mesdopetam for the Treatment of Levodopa Induced Dyskinesia in Parkinson's Disease: A Randomized Phase 2b Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdsabstracts.org [mdsabstracts.org]
- 6. dovepress.com [dovepress.com]
- 7. vjneurology.com [vjneurology.com]
- 8. Amantadine reduces levodopa-induced dyskinesias in parkinsonian monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. parkinsonsnewstoday.com [parkinsonsnewstoday.com]
- 11. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 12. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phase 3 Clinical Trial Shows Sustained-Release Amantadine Improves Levodopa-Induced Dyskinesia in Individuals with Parkinson Disease - - Practical Neurology [practicalneurology.com]

- 14. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 15. ADS-5102 (Amantadine) Extended-Release Capsules for Levodopa-Induced Dyskinesia in Parkinson Disease (EASE LID Study): A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Mesdopetam and Amantadine for Levodopa-Induced Dyskinesia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13421709#mesdopetam-vs-amantadine-for-levodopa-induced-dyskinesia]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)